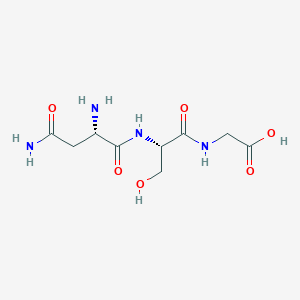
L-Asparaginyl-L-serylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Asparaginyl-L-serylglycine is a tripeptide composed of three amino acids: L-asparagine, L-serine, and glycine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The unique combination of these amino acids imparts specific properties to the tripeptide, making it a subject of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-serylglycine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The subsequent amino acids (L-serine and L-asparagine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the tripeptide. The use of high-purity reagents and optimized reaction conditions ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions
L-Asparaginyl-L-serylglycine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group, potentially altering the peptide’s properties.
Reduction: Reduction reactions can target the amide bonds within the peptide, leading to the formation of free amino acids.
Substitution: The amino groups in the peptide can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of a hydroxylated peptide, while reduction can result in the cleavage of amide bonds and the release of free amino acids.
科学的研究の応用
L-Asparaginyl-L-serylglycine has several applications in scientific research:
Chemistry: The tripeptide can be used as a model compound to study peptide synthesis and modification reactions.
Biology: It serves as a substrate for various enzymes, allowing researchers to investigate enzyme kinetics and specificity.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the context of cancer treatment and immune modulation.
Industry: this compound is used in the development of peptide-based materials and as a component in biochemical assays.
作用機序
The mechanism by which L-Asparaginyl-L-serylglycine exerts its effects depends on its interaction with specific molecular targets. For example, as a substrate for enzymes, the tripeptide can undergo hydrolysis, leading to the release of its constituent amino acids. These amino acids can then participate in various metabolic pathways, influencing cellular functions. Additionally, the tripeptide’s structure allows it to interact with receptors and other proteins, potentially modulating their activity.
類似化合物との比較
L-Asparaginyl-L-serylglycine can be compared to other tripeptides, such as:
L-Asparaginyl-L-seryl-L-alanine: Similar in structure but with an alanine residue instead of glycine, which may affect its biochemical properties.
L-Asparaginyl-L-seryl-L-valine: Contains a valine residue, introducing hydrophobic interactions that can influence its behavior in biological systems.
L-Asparaginyl-L-seryl-L-leucine: The leucine residue adds bulk and hydrophobicity, potentially altering the tripeptide’s solubility and interactions.
特性
CAS番号 |
45233-81-6 |
|---|---|
分子式 |
C9H16N4O6 |
分子量 |
276.25 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C9H16N4O6/c10-4(1-6(11)15)8(18)13-5(3-14)9(19)12-2-7(16)17/h4-5,14H,1-3,10H2,(H2,11,15)(H,12,19)(H,13,18)(H,16,17)/t4-,5-/m0/s1 |
InChIキー |
HPBNLFLSSQDFQW-WHFBIAKZSA-N |
異性体SMILES |
C([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)O)N)C(=O)N |
正規SMILES |
C(C(C(=O)NC(CO)C(=O)NCC(=O)O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxypropyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14671448.png)


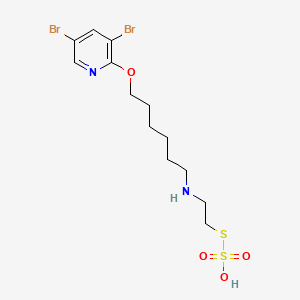
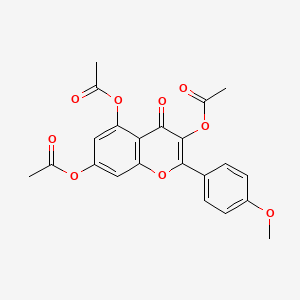


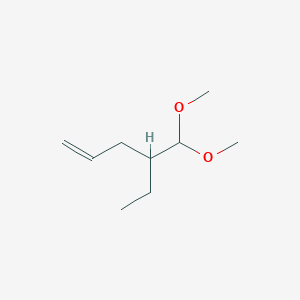
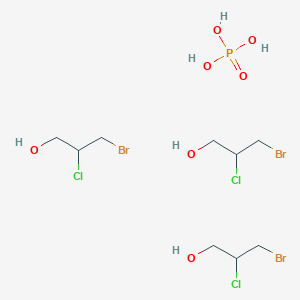
![2-[(2-Bromophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14671508.png)


![(NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14671538.png)
